2-(2-Methyl-4-oxo-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-3-yl)ethyl 4-fluorobenzenecarboxylate
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Overview
Description
2-(2-Methyl-4-oxo-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-3-yl)ethyl 4-fluorobenzenecarboxylate is a complex organic compound with a unique structure that combines a pyrimido[1,2-a][1,3]benzimidazole core with a fluorobenzenecarboxylate moiety
Mechanism of Action
Target of Action
The primary target of this compound is the epidermal growth factor receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α, leading to cellular proliferation, differentiation, and survival .
Mode of Action
The compound interacts with its target, EGFR, by inhibiting its kinase activity . This inhibition occurs at the nanomolar level, suggesting a strong affinity between the compound and its target . The inhibition of EGFR kinase activity prevents the activation of the receptor, thereby blocking the downstream signaling pathways that lead to cell proliferation .
Biochemical Pathways
The inhibition of EGFR disrupts several biochemical pathways. Primarily, it affects the RAS/RAF/MEK/ERK and PI3K/AKT/mTOR pathways , which are involved in cell proliferation, survival, and differentiation . By inhibiting EGFR, the compound prevents the activation of these pathways, leading to reduced cell proliferation and survival .
Pharmacokinetics
The compound has been reported to have good pharmacokinetic properties, with improved aqueous solubility . This suggests that the compound is likely to have good bioavailability, allowing it to reach its target in the body effectively . More detailed studies would be needed to fully understand the adme (absorption, distribution, metabolism, and excretion) properties of this compound .
Result of Action
The result of the compound’s action is a potent antiproliferative activity against non-small cell lung cancer cells . By inhibiting EGFR, the compound prevents the activation of pathways that promote cell proliferation and survival, leading to reduced growth of cancer cells .
Action Environment
The action of the compound can be influenced by various environmental factors. For example, the pH of the environment can affect the compound’s solubility and stability, potentially impacting its bioavailability and efficacy . Additionally, the presence of other molecules in the environment, such as other drugs or proteins, could potentially interact with the compound and affect its action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-4-oxo-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-3-yl)ethyl 4-fluorobenzenecarboxylate typically involves multi-step organic reactions. One common approach is the condensation of a suitable benzimidazole derivative with a pyrimidine precursor, followed by esterification with 4-fluorobenzoic acid. The reaction conditions often require the use of catalysts such as acetic acid and solvents like ethanol to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methyl-4-oxo-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-3-yl)ethyl 4-fluorobenzenecarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups .
Scientific Research Applications
2-(2-Methyl-4-oxo-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-3-yl)ethyl 4-fluorobenzenecarboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Methyl-4-oxo-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-3-yl)ethyl cyclohexanecarboxylate
- 2-(2-Methyl-4-oxo-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-3-yl)ethyl hexanoate
Uniqueness
Compared to similar compounds, 2-(2-Methyl-4-oxo-1,4-dihydropyrimido[1,2-a][1,3]benzimidazol-3-yl)ethyl 4-fluorobenzenecarboxylate is unique due to the presence of the fluorobenzenecarboxylate moiety. This functional group can enhance the compound’s stability, reactivity, and potential biological activity, making it a valuable candidate for various applications.
Properties
IUPAC Name |
2-(2-methyl-4-oxo-1H-pyrimido[1,2-a]benzimidazol-3-yl)ethyl 4-fluorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN3O3/c1-12-15(10-11-27-19(26)13-6-8-14(21)9-7-13)18(25)24-17-5-3-2-4-16(17)23-20(24)22-12/h2-9H,10-11H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMYFSRSYJWEAIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C3=CC=CC=C3N=C2N1)CCOC(=O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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